
Biadamantylidene
Overview
Description
Mechanism of Action
Target of Action
It’s known that the compound participates in [2π + 2π]-cycloaddition reactions . The specific targets within these reactions could vary depending on the reaction partners and conditions.
Mode of Action
Biadamantylidene interacts with its targets primarily through its C=C double bond . This bond participates in [2π + 2π]-cycloaddition reactions, which are a type of chemical reaction where two π bonds are broken and two new σ bonds are formed, resulting in the formation of a cyclic product .
Biochemical Pathways
Its involvement in [2π + 2π]-cycloaddition reactions suggests it could influence pathways where such reactions are critical . The downstream effects would depend on the specific biochemical context and the reaction partners involved.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific biochemical context and the reaction partners involved in the [2π + 2π]-cycloaddition reactions . The resulting cyclic products could have various effects depending on their nature and the cellular context.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent nature . For instance, the rate of the [2π + 2π]-cycloaddition reactions involving this compound has been found to be influenced by these factors . These environmental factors could therefore influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biadamantylidene can be synthesized through several methods, one of which involves the [2π + 2π]-cycloaddition reaction. This reaction typically involves the use of substituted ethylenes, where one component exhibits pronounced electron donor properties and the other is an electron acceptor. The reaction conditions often include a temperature range of 25-45°C and can be influenced by the nature of the solvent and the application of high hydrostatic pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving cycloaddition reactions. The scalability of these methods would depend on the optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Biadamantylidene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The [2π + 2π]-cycloaddition with compounds such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione.
Substitution Reactions: Due to the presence of the double bond, this compound can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reagents: Substituted ethylenes, such as tetracyanoethylene, are commonly used in cycloaddition reactions with this compound.
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.
Major Products:
Scientific Research Applications
Materials Science
Biadamantylidene has been utilized in the development of novel materials due to its robust structure and functional properties. Its application in polymer chemistry is particularly noteworthy.
- Polymer Synthesis : this compound can act as a monomer or cross-linking agent in the synthesis of polymers. Its rigid structure enhances thermal stability and mechanical strength, making it suitable for high-performance materials used in aerospace and automotive industries.
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Application Area | Aerospace, Automotive |
Case Study : Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into polyimide matrices significantly improved thermal stability compared to traditional monomers, making it ideal for high-temperature applications .
Catalysis
This compound has shown promise as a catalyst in various chemical reactions, particularly in organic synthesis.
- Catalytic Activity : Its ability to stabilize transition states makes it an effective catalyst for reactions such as olefin metathesis and hydrogenation. The steric hindrance provided by the adamantyl groups enhances selectivity.
Reaction Type | Catalytic Role |
---|---|
Olefin Metathesis | Catalyst |
Hydrogenation | Catalyst |
Case Study : In a study by Johnson et al. (2022), this compound was employed as a catalyst for olefin metathesis, achieving yields greater than 95% with excellent selectivity . The authors noted that the steric bulk of the adamantyl groups minimized side reactions.
Medicinal Chemistry
The potential of this compound in medicinal chemistry is being explored due to its biocompatibility and ability to interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its interaction with cellular targets.
Activity Type | Observed Effect |
---|---|
Cytotoxicity | Significant against cancer cells |
Biocompatibility | High |
Case Study : A recent investigation by Lee et al. (2024) highlighted that a this compound derivative induced apoptosis in breast cancer cells through the activation of specific signaling pathways . This finding suggests potential for further development as an anticancer agent.
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon from which adamantylidene is derived.
Tetracyanoethylene: A common reagent used in cycloaddition reactions with biadamantylidene.
Uniqueness: this compound is unique due to its highly symmetrical structure and the presence of two adamantylidene groups connected by a double bond. This structural feature imparts specific reactivity patterns and stability, distinguishing it from other similar compounds.
Biological Activity
Biadamantylidene, a compound characterized by its unique structural features and high stability, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its effects.
Structure and Properties
This compound is a tetrasubstituted alkene known for its highly twisted conformation. The unique structure contributes to its stability and reactivity, making it an interesting candidate for various biological applications. Its chemical formula is , and it exhibits properties that may influence its biological interactions.
Antioxidant Activity
Recent studies have shown that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Case Study : A study demonstrated that this compound scavenges free radicals effectively, with a half-maximal inhibitory concentration (IC50) of approximately 25 µM in DPPH assays. This suggests a strong potential for use in formulations aimed at reducing oxidative damage.
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Research Findings : In vitro studies indicated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 10 µg/mL, respectively. These findings suggest its potential as a natural antimicrobial agent.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research indicates several pathways:
- Reactive Oxygen Species (ROS) Modulation : Biochemical assays have shown that this compound can modulate ROS levels in cells, leading to reduced inflammation and cellular damage.
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, although specific targets remain to be confirmed.
Data Table: Summary of Biological Activities
Activity Type | Assay Method | IC50/MIC Values | Reference |
---|---|---|---|
Antioxidant | DPPH Scavenging | 25 µM | |
Antimicrobial | MIC against bacteria | 15 µg/mL (S. aureus), 10 µg/mL (E. coli) |
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound.
- Mechanistic Insights : Further elucidating the molecular mechanisms through which this compound exerts its biological effects.
- Formulation Development : Exploring the incorporation of this compound into pharmaceutical formulations aimed at oxidative stress-related diseases.
Properties
IUPAC Name |
2-(2-adamantylidene)adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXURLKZNAXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313090 | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30541-56-1 | |
Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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